molecular formula C6H11NO2 B13146753 Cyclopropylmethyl 2-aminoacetate

Cyclopropylmethyl 2-aminoacetate

Cat. No.: B13146753
M. Wt: 129.16 g/mol
InChI Key: QTTDUZTXHKBOKA-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 2-aminoacetate is an organic compound with the molecular formula C6H11NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropylmethyl 2-aminoacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.

Another method involves the use of cyclopropylmethylamine, which is reacted with ethyl chloroacetate in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions, and the product is purified through column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl 2-aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the compound can yield cyclopropylmethyl 2-aminoethanol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of derivatives like cyclopropylmethyl 2-chloroacetate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, ether, and low temperatures.

    Substitution: Thionyl chloride, pyridine, and room temperature.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Cyclopropylmethyl 2-aminoethanol.

    Substitution: Cyclopropylmethyl 2-chloroacetate.

Scientific Research Applications

Cyclopropylmethyl 2-aminoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of cyclopropylmethyl 2-aminoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. Additionally, its structural features allow it to interact with receptors and other proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Cyclopropylmethyl 2-aminoacetate can be compared with other similar compounds, such as:

    Cyclopropylmethyl glycine: Similar structure but lacks the ester functional group.

    Cyclopropylmethyl alanine: Contains an additional methyl group on the amino acid backbone.

    Cyclopropylmethyl serine: Contains a hydroxyl group on the amino acid backbone.

Uniqueness

This compound is unique due to its combination of the cyclopropylmethyl group and the ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

cyclopropylmethyl 2-aminoacetate

InChI

InChI=1S/C6H11NO2/c7-3-6(8)9-4-5-1-2-5/h5H,1-4,7H2

InChI Key

QTTDUZTXHKBOKA-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC(=O)CN

Origin of Product

United States

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